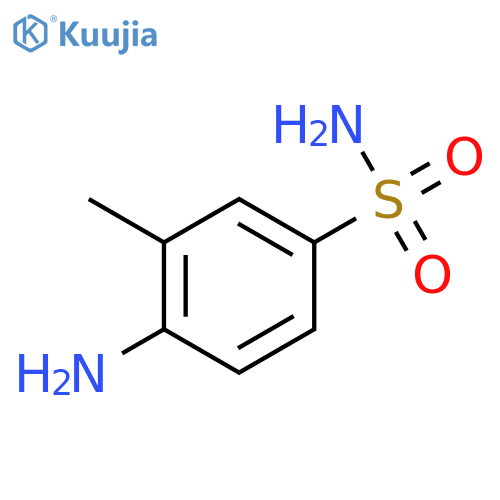

Cas no 53297-70-4 (4-Amino-3-methylbenzenesulfonamide)

4-Amino-3-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-methylbenzenesulfonamide

- 3-Methyl-4-aminobenzensulfonamide

- 4-Amino-3-methylbenzenesulphonamide

- 4-Amino-3-Methylbenzensulfonamide

- 3-Methyl-4-aminobenzenesulfonamide

- 4-Amino-3-methyl-Benzenesulfonamide

- Benzenesulfonamide, 4-amino-3-methyl-

- 4-amino-3-methylbenzene-1-sulfonamide

- 2-methyl-4-sulfamoylaniline

- 2-methyl-4-sulphamoylaniline

- IGQGXIVCGKMRAM-UHFFFAOYSA-N

- 4-Amino-3-methylbenzen

- TS-00232

- AKOS010017008

- MFCD00466840

- 4-amino-3-methylbenzenesulfonamide, AldrichCPR

- DTXSID40201418

- AMY23269

- CS-W022072

- AC-16754

- FT-0640144

- SCHEMBL878966

- L-Asparticaciddimethyl esterhydrochloride

- SY109702

- 53297-70-4

- EN300-45420

- 4-Amino-3-Methyl Benzenesulfonamide

- A18854

- 252562-03-1

- DS-0092

-

- MDL: MFCD00466840

- インチ: 1S/C7H10N2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H2,9,10,11)

- InChIKey: IGQGXIVCGKMRAM-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])N([H])[H])(N([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 186.04600

- どういたいしつりょう: 186.046

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 94.6

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.359

- ゆうかいてん: 158-161°C

- ふってん: 409.3°C at 760 mmHg

- フラッシュポイント: 201.3°C

- 屈折率: 1.609

- PSA: 94.56000

- LogP: 2.58690

- じょうきあつ: 0.0±1.0 mmHg at 25°C

4-Amino-3-methylbenzenesulfonamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: S22; S26; S36/37/39

-

危険物標識:

- リスク用語:R20/21/22

- ちょぞうじょうけん:Store at room temperature

4-Amino-3-methylbenzenesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

4-Amino-3-methylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM253466-10g |

4-Amino-3-methylbenzenesulfonamide |

53297-70-4 | 95+% | 10g |

$330 | 2022-06-11 | |

| Apollo Scientific | OR1516-1g |

4-Amino-3-methylbenzenesulphonamide |

53297-70-4 | 95% | 1g |

£43.00 | 2023-09-01 | |

| Enamine | EN300-45420-10.0g |

4-amino-3-methylbenzene-1-sulfonamide |

53297-70-4 | 95% | 10g |

$276.0 | 2023-06-04 | |

| eNovation Chemicals LLC | D960995-10g |

Benzenesulfonamide, 4-amino-3-methyl- |

53297-70-4 | 97% | 10g |

$340 | 2024-06-06 | |

| abcr | AB234977-10 g |

4-Amino-3-methylbenzenesulphonamide, 95%; . |

53297-70-4 | 95% | 10g |

€475.20 | 2023-04-27 | |

| Chemenu | CM253466-1g |

4-Amino-3-methylbenzenesulfonamide |

53297-70-4 | 95+% | 1g |

$73 | 2022-06-11 | |

| eNovation Chemicals LLC | Y0980241-25g |

4-Amino-3-methylbenzenesulfonamide |

53297-70-4 | 95% | 25g |

$760 | 2024-08-02 | |

| Enamine | EN300-45420-0.5g |

4-amino-3-methylbenzene-1-sulfonamide |

53297-70-4 | 95% | 0.5g |

$46.0 | 2023-06-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS036-1g |

4-Amino-3-methylbenzenesulfonamide |

53297-70-4 | 97% | 1g |

¥536.0 | 2022-06-10 | |

| Chemenu | CM253466-5g |

4-Amino-3-methylbenzenesulfonamide |

53297-70-4 | 95+% | 5g |

$188 | 2021-06-16 |

4-Amino-3-methylbenzenesulfonamide 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

4-Amino-3-methylbenzenesulfonamideに関する追加情報

4-Amino-3-methylbenzenesulfonamide(CAS: 53297-70-4)の最新研究動向と応用可能性

4-Amino-3-methylbenzenesulfonamide(CAS登録番号: 53297-70-4)は、スルホンアミド系化合物の一種であり、近年、医薬品開発や化学生物学の分野で注目を集めている。本化合物は、その特異的な化学構造に基づき、抗菌活性や酵素阻害活性を示すことが報告されており、特に新規治療薬のリード化合物としての可能性が研究されている。本稿では、この化合物に関する最新の研究成果を概説し、その応用可能性について考察する。

2023年に発表されたJournal of Medicinal Chemistryの研究によれば、53297-70-4は、特定の細菌株に対する抗菌活性を示すことが確認された。研究チームは、この化合物の構造活���相関(SAR)を詳細に解析し、3位のメチル基と4位のアミノ基が抗菌活性に重要な役割を果たしていることを明らかにした。さらに、分子ドッキングシミュレーションにより、この化合物が細菌のジヒドロプテロイン酸シンターゼ(DHPS)に結合することが示唆され、その作用機序の解明が進められている。

別の研究では、4-Amino-3-methylbenzenesulfonamideがヒト炭酸脱水酵素(CA)のアイソフォームに対する選択的阻害剤として機能する可能性が報告されている。特に、CA IXおよびCA XIIに対する阻害活性が注目されており、がん治療への応用が期待されている。2024年初頭に発表されたBioorganic & Medicinal Chemistry Lettersの論文では、この化合物の構造修飾により、CA阻害活性の最適化が図られたことが示されており、今後の開発が期待される。

合成化学の観点からは、53297-70-4の効率的な合成法の開発も進められている。最近の研究では、環境に優しい触媒系を用いた新規合成経路が提案され、収率と純度の向上が達成されている。この進展は、本化合物の大量合成を可能にし、さらなる生物学的評価や構造最適化の基盤を提供するものと考えられる。

安全性に関するデータとしては、53297-70-4の初歩的な毒性評価がいくつかの研究で行われている。現段階では、適切な濃度範囲内で使用する限り、顕著な細胞毒性は観察されていないが、より詳細な前臨床評価が必要とされている。特に、代謝産物の同定や長期曝露影響に関する研究が今後の課題として挙げられる。

総括すると、4-Amino-3-methylbenzenesulfonamide(53297-70-4)は、その多様な生物活性から、抗菌剤や酵素阻害剤としての開発可能性を有している。今後は、構造最適化による活性向上、作用機序の詳細な解明、および安全性評価の充実が重要な研究課題となる。これらの研究の進展により、本化合物を基盤とした新規医薬品の開発が期待される。

53297-70-4 (4-Amino-3-methylbenzenesulfonamide) 関連製品

- 6274-28-8(3-amino-4-methylbenzene-1-sulfonamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)